molecular formula C7H13NO2 B2725082 3-Amino-3,4-dimethylpent-4-enoic acid CAS No. 1335093-29-2

3-Amino-3,4-dimethylpent-4-enoic acid

Cat. No. B2725082
CAS RN: 1335093-29-2
M. Wt: 143.186
InChI Key: KAMQUXAFIMGJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-3,4-dimethylpent-4-enoic acid” is a chemical compound with the molecular formula C7H13NO2. It is not intended for human or veterinary use and is typically used for research purposes. The compound is also known as “(3)-((9H-Fluoren-9-ylmethoxy)carbonyl)amino)-3,4-dimethylpent-4-enoic acid” and has a molecular weight of 365.42 .


Molecular Structure Analysis

The molecular structure of “3-Amino-3,4-dimethylpent-4-enoic acid” is determined by its molecular formula, C7H13NO2. The compound consists of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Amino acids, including “3-Amino-3,4-dimethylpent-4-enoic acid”, are generally colorless, crystalline substances. Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .

Scientific Research Applications

Chemical Structure and Reactivity

Research into compounds with similar structures, such as amino acids and their derivatives, has shed light on their chemical reactivity and potential applications. For instance, studies on the synthesis and crystal structure of various amino acid derivatives demonstrate the importance of structural analysis in understanding the reactivity and potential applications of these compounds in synthesis and materials science (Kumar et al., 2017; Pascal et al., 2000).

Spectroscopic Applications

Amino acids and their derivatives are of significant interest in spectroscopic applications due to their unique optical properties. The study of vibrational spectra, supported by density functional theory (DFT) calculations, provides valuable insights into the zwitterionic forms of these compounds, which can have implications for materials science and spectroscopy (Yalagi, 2022).

Drug Development and Medicinal Chemistry

In the field of medicinal chemistry, unusual amino acids serve as fundamental building blocks for the synthesis of complex molecules, drug development, and peptidomimetics (Blaskovich, 2016). Their role in drug design emphasizes the potential of 3-Amino-3,4-dimethylpent-4-enoic acid analogs in developing new therapeutic agents.

Materials Science

The synthesis and properties of compounds related to 3-Amino-3,4-dimethylpent-4-enoic acid also find applications in materials science, particularly in the development of new materials with specific optical and electronic properties (El-Ghamaz et al., 2017). These studies can guide the design of novel materials for electronics and photonics.

Biomolecular Studies

Moreover, the development of unnatural amino acids as tools for studying protein-protein interactions showcases the potential of these compounds in biological research. The introduction of solvatochromic fluorophores into amino acids, for instance, enables the study of dynamic interactions within proteins, offering insights into their function and dynamics (Loving & Imperiali, 2008).

properties

IUPAC Name

3-amino-3,4-dimethylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)7(3,8)4-6(9)10/h1,4,8H2,2-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMQUXAFIMGJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3,4-dimethylpent-4-enoic acid

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